molecular formula C23H35Cl2N3O4S2 B1246263 Thiothixene dihydrochloride dihydrate CAS No. 22189-31-7

Thiothixene dihydrochloride dihydrate

Cat. No. B1246263
CAS RN: 22189-31-7
M. Wt: 552.6 g/mol
InChI Key: MEUAAEMCZUPORO-LRSHZYOCSA-N
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Description

Thiothixene is a thioxanthene derivative, specifically the cis isomer of N,N-dimethyl-9-[3-(4-methyl-1-piperazinyl)propylidene]thioxanthene-2-sulfonamide . It is an antipsychotic of the thioxanthene series . Its effects are similar to the phenothiazine antipsychotics .


Synthesis Analysis

The synthesis of Thiothixene dihydrochloride dihydrate involves a three-step synthetic route that includes a Mannich reaction, substitution with 4,7-dichloroquinoline (4,7-DCQ), and rehydration .


Molecular Structure Analysis

The molecular formula of Thiothixene is C23H29N3O2S2 . The thioxanthenes differ from the phenothiazines by the replacement of nitrogen in the central ring with a carbon-linked side chain fixed in space in a rigid structural configuration . An N,N-dimethyl sulfonamide functional group is bonded to the thioxanthene nucleus .


Chemical Reactions Analysis

Thiothixene acts as an antagonist (blocking agent) on different postsynaptic receptors. These include dopaminergic-receptors (subtypes D1, D2, D3, and D4), serotonergic-receptors (5-HT1 and 5-HT2), histaminergic-receptors (H1-receptors), alpha1/alpha2-receptors, and muscarinic (cholinergic) M1/M2-receptors .


Physical And Chemical Properties Analysis

Thiothixene has a molecular weight of 443.63 g/mol . The chemical formula of Thiothixene dihydrochloride dihydrate is C23H35Cl2N3O4S2, with a molecular weight of 552.57 .

Scientific Research Applications

Injectable Long-Term Control-Released In Situ Gels

A novel approach for schizophrenia treatment involves the development of an injectable long-term control-released in situ gel of hydrochloric thiothixene (HT), leveraging biodegradable material polylactic acid (PLA). This formulation, optimized with 15% HT and 45% PLA using benzyl benzoate as a gelling solvent, demonstrates prolonged drug release over several weeks and exhibits good histocompatibility without significant inflammatory reactions, addressing the challenge of consistent medication adherence in patients with behavioral disturbances (Che Xin et al., 2014).

Psychopharmacological Effects and Isomer Analysis

Thiothixene, a thioxanthene derivative, is highlighted for its antipsychotic efficacy in chronic schizophrenic patients. Research into its psychopharmacological actions and comparison with other antipsychotics like chlorpromazine and prochlorperazine reveals significant effects, including the exploration of its geometric isomers (cis and trans) to understand their distinct pharmacological activities. This investigation provides insights into the drug's mechanism and potential for tailored therapeutic applications (A. Weissman, 2004).

Fluorimetric Determination in Dosage Forms and Biological Fluids

A proposed method for the fluorimetric determination of thiothixene and other thioxanthene derivatives offers a sensitive and straightforward approach for measuring these compounds in various forms and biological fluids. This method, involving nitrous acid oxidation to produce fluorescent thioxanthenone sulphoxides, provides reliable results that align well with official methods, aiding in both therapeutic monitoring and pharmacokinetic studies (I. A. Shehata et al., 2000).

Hydrates Characterization and Dehydration Kinetics

Research on thiothixeneβ2HCl hydrates reveals their structural characteristics through X-ray powder diffraction and examines the kinetics of their dehydration processes. This study, which also elucidates the crystal structure of the methanol solvate of thiothixeneβ2HCl, contributes to the understanding of the compound's physical and chemical stability, which is crucial for its formulation and storage (S. Bourne et al., 2000).

LC-MS/MS for Antipsychotic Drug Monitoring

The application of LC-MS/MS for quantifying thiothixene, alongside other typical antipsychotics in serum or plasma, addresses the need for accurate therapeutic drug monitoring and overdose assessment. This method, utilizing positive ion electrospray and selected reaction monitoring, ensures precise quantitation and identification, supporting clinical decisions in psychiatric treatment (M. Slawson & K. Johnson-Davis, 2016).

Safety And Hazards

Thiothixene is not approved for the treatment of patients with dementia-related psychosis . Elderly patients with dementia-related psychosis treated with antipsychotic drugs are at an increased risk of death . Side effects may occur, and if they do, they may need medical attention .

properties

IUPAC Name

(9Z)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide;dihydrate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2S2.2ClH.2H2O/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26;;;;/h4-5,7-11,17H,6,12-16H2,1-3H3;2*1H;2*1H2/b19-8-;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUAAEMCZUPORO-LRSHZYOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.O.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.O.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35Cl2N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60872487
Record name Thiothixene dihydrochloride dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60872487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiothixene hydrochloride

CAS RN

22189-31-7
Record name Thiothixene hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022189317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiothixene dihydrochloride dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60872487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIOTHIXENE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3CRJ1EWJU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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